molecular formula C19H28N2O6S B084866 Boc-Cys(Bzl)-Ser-OMe CAS No. 13512-53-3

Boc-Cys(Bzl)-Ser-OMe

Cat. No.: B084866
CAS No.: 13512-53-3
M. Wt: 412.5 g/mol
InChI Key: HWSZAFCQEQCUGZ-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Cys(Bzl)-Ser-OMe is a synthetic peptide compound used in various fields of scientific research. It is composed of three amino acids: N-α-tert-butoxycarbonyl-S-benzyl-L-cysteine, L-serine, and methyl ester. This compound is often utilized in peptide synthesis due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cys(Bzl)-Ser-OMe typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, N-α-tert-butoxycarbonyl-S-benzyl-L-cysteine, to a resin. The subsequent amino acids, L-serine and methyl ester, are sequentially added using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA), while the benzyl group is removed using hydrogen fluoride (HF) or other suitable reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Cys(Bzl)-Ser-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Cys(Bzl)-Ser-OMe is widely used in:

Mechanism of Action

The mechanism of action of Boc-Cys(Bzl)-Ser-OMe involves its role as a protected peptide intermediate. The Boc and benzyl groups protect the amino and thiol groups, respectively, during peptide synthesis. These protecting groups are removed under specific conditions to yield the desired peptide. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Cys(Bzl)-Ser-OMe is unique due to its specific combination of protecting groups and amino acids, making it particularly useful in the synthesis of complex peptides. Its stability and ease of deprotection make it a valuable tool in peptide chemistry .

Biological Activity

Boc-Cys(Bzl)-Ser-OMe is a peptide derivative that incorporates a cysteine (Cys) residue protected by a benzyl (Bzl) group and a serine (Ser) residue with a methoxy (OMe) ester. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its potential applications in drug development, particularly in the design of peptide-based therapeutics. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and applications in bioconjugation and therapeutic contexts.

Synthesis and Reactivity

This compound is synthesized using solid-phase peptide synthesis (SPPS), predominantly through the Fmoc or Boc strategies. The protection of the thiol group in cysteine is crucial to prevent undesired side reactions during synthesis. The benzyl group serves as a protective moiety that can be removed under mild conditions, allowing for the selective activation of the thiol for downstream applications .

Table 1: Comparison of Cysteine Protecting Groups

Protecting GroupLabilityDeprotection ConditionsApplications
Benzyl (Bzl)ModerateAcidic conditionsPeptide synthesis, bioconjugation
Acetamido (Ac)LowBasic conditionsStable for long-term storage
Trityl (Trt)HighMild acidic conditionsUsed for sensitive peptides

Biological Activity

The biological activity of this compound is largely attributed to the reactivity of its cysteine residue. Cysteine's thiol group can participate in various biochemical reactions, including disulfide bond formation, which is critical for protein folding and stability. The ability to form covalent bonds with other biomolecules makes this compound a valuable tool in bioconjugation strategies.

Case Study: Bioconjugation Applications

Recent studies have demonstrated the utility of cysteine-modified peptides in targeted drug delivery systems. For example, multifunctional triazine derivatives have been employed to achieve cysteine-specific modifications, allowing for precise bioconjugation of therapeutic agents to peptides containing this compound . This strategy enhances the pharmacological properties of peptides by improving their stability and bioavailability.

Mechanistic Insights

The mechanism behind the biological activity of this compound involves several key interactions:

  • Nucleophilicity : The thiol group of cysteine exhibits high nucleophilicity, enabling it to react with electrophiles.
  • Disulfide Bond Formation : In oxidative environments, two cysteine residues can form disulfide bonds, which are essential for maintaining the structural integrity of proteins.
  • Conjugation with Biomolecules : The activated thiol can be used to conjugate with various biomolecules, including drugs and imaging agents, facilitating targeted therapy .

Research Findings

Numerous studies have highlighted the effectiveness of this compound in various biological assays:

  • Cell Penetration Studies : Peptides incorporating this compound have shown enhanced cell permeability compared to their unmodified counterparts. This property is critical for developing therapeutics that require intracellular delivery .
  • Antitumor Activity : Peptides modified with this compound have demonstrated promising antitumor activity in vitro, attributed to their ability to induce apoptosis in cancer cells through targeted delivery mechanisms .

Properties

IUPAC Name

methyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSZAFCQEQCUGZ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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